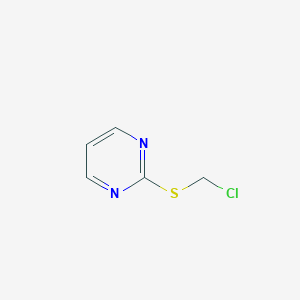

2-((Chloromethyl)thio)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c6-4-9-5-7-2-1-3-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJFZILWLCPSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Chloromethyl Thio Pyrimidine

Nucleophilic Substitution Reactions of the Chloromethyl Groupnih.govscirp.org

The chloromethyl group attached to the sulfur atom at the 2-position of the pyrimidine (B1678525) ring is a potent electrophilic site. The chlorine atom serves as an excellent leaving group, readily displaced by a wide array of nucleophiles in SN2 reactions. This reactivity is central to the functionalization of the molecule.

Reactions with Amines and Alcoholsnih.govscirp.org

The reaction of 2-((chloromethyl)thio)pyrimidine with primary or secondary amines leads to the formation of the corresponding aminomethyl thioether derivatives. scirp.org This substitution proceeds readily, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. These reactions are analogous to the well-established S-alkylation of thiopyrimidines with substituted chloroacetamides. jetir.org

Alcohols and phenols can also act as nucleophiles, though they are generally less reactive than amines. In the presence of a base to form the more potent alkoxide or phenoxide nucleophile, 2-((chloromethyl)thio)pyrimidine can be converted to its corresponding alkoxymethyl or phenoxymethyl (B101242) thioethers.

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | R-NH₂ | 2-(((Alkylamino)methyl)thio)pyrimidine |

| Secondary Amine | R₂NH | 2-(((Dialkylamino)methyl)thio)pyrimidine |

| Alcohol/Base | R-OH / Base | 2-((Alkoxymethyl)thio)pyrimidine |

Reactions with Other Nucleophiles, Including Thiols and Alkoxidesnih.govmasterorganicchemistry.com

Thiolates (RS⁻) are exceptionally powerful nucleophiles and react efficiently with the chloromethyl group to form dithioacetal-like structures. masterorganicchemistry.comlibretexts.org This reaction provides a straightforward method for introducing a second sulfur-containing moiety. Similarly, alkoxides (RO⁻), generated from alcohols and a strong base, readily displace the chloride to yield ether linkages. nih.gov The high nucleophilicity of sulfur compounds makes these transformations particularly effective. nih.govlibretexts.org

| Nucleophile | Reagent Example | Product Class |

| Thiolate | R-SNa | 2-(((Alkylthio)methyl)thio)pyrimidine |

| Alkoxide | R-ONa | 2-((Alkoxymethyl)thio)pyrimidine |

Oxidation and Reduction Transformations of the Thio Groupnih.gov

The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the thioether to a sulfoxide (B87167). The use of stronger oxidizing conditions or an excess of the oxidant can further oxidize the sulfoxide to the corresponding sulfone. google.com Studies on similar substrates, such as 2-thiomethyl- and 2-thiobenzyl-pyrimidines, have demonstrated that these oxidations can be carried out with high selectivity in various solvents, including ionic liquids. nih.gov

Conversely, the resulting sulfoxides and sulfones can be reduced back to the parent thioether using appropriate reducing agents, although this transformation is less commonly the primary objective. The fundamental redox chemistry of thiols and disulfides, involving interconversions between reduced (thiol) and oxidized (disulfide) states, underpins the reactivity of this class of sulfur compounds. libretexts.org

| Transformation | Reagent Example | Product Class |

| Oxidation | H₂O₂ or m-CPBA (1 eq.) | 2-((Chloromethyl)sulfinyl)pyrimidine |

| Further Oxidation | H₂O₂ or m-CPBA (>2 eq.) | 2-((Chloromethyl)sulfonyl)pyrimidine |

Cyclization Reactions for the Formation of Complex Heterocyclic Structuresresearchgate.net

The dual functionality of 2-((chloromethyl)thio)pyrimidine and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems. The chloromethyl group can act as an electrophile in an intramolecular cyclization reaction if a suitable nucleophile is present elsewhere on the pyrimidine scaffold.

A prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net This can be achieved by first introducing a nucleophilic center onto the pyrimidine ring, followed by S-alkylation with a halo compound and subsequent intramolecular cyclization. In a related fashion, starting with a 2-thiopyrimidine, S-alkylation with a molecule containing a second electrophilic site can be followed by cyclization with a nucleophile from the pyrimidine ring. For instance, S-alkylation of 2-thiothymine with α-haloketones leads to intermediates that cyclize to form thiazolo[3,2-a]pyrimidine cores. researchgate.net The reactive nature of the chloromethyl group in the title compound makes it an ideal substrate for similar intramolecular SN2 reactions, leading to the formation of a new ring fused to the pyrimidine. Other fused systems, such as imidazo[1,2-c]pyrimidines, can also be accessed through related cyclization strategies. researchgate.net

Cross-Coupling Reactions for Carbon-Carbon Bond Formation with Analoguesthieme.deresearchgate.net

While the chloromethylthio group is not typically involved in cross-coupling, halogenated analogues of 2-((chloromethyl)thio)pyrimidine are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. For example, an analogue such as 4-chloro-2-((chloromethyl)thio)pyrimidine could undergo nucleophilic substitution at the C4 position. thieme.deresearchgate.net

Analogues bearing a more reactive halogen, such as an iodine or bromine atom, on the pyrimidine ring can participate in a variety of coupling reactions, including Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of aryl, vinyl, or alkynyl substituents onto the pyrimidine core, providing a pathway to highly functionalized and complex molecular architectures.

Applications in Advanced Organic Synthesis

Construction of Diverse and Complex Heterocyclic Compounds

The bifunctional nature of 2-((Chloromethyl)thio)pyrimidine makes it an excellent starting material for synthesizing more complex, fused, and polycyclic heterocyclic systems. The reactive chloromethyl group can readily undergo substitution reactions with a wide array of nucleophiles, initiating cyclization cascades to form new rings.

One key strategy involves the reaction with binucleophiles. For instance, a reaction with a compound containing both an amine and a thiol group can lead to the formation of a new heterocyclic ring fused or linked to the pyrimidine (B1678525) core. A well-documented synthetic pathway starting from the related compound 2-mercaptopyrimidine (B73435) illustrates this principle effectively. In this synthesis, 2-mercaptopyrimidine is first reacted with ethyl chloroacetate (B1199739) to yield an intermediate with a reactive side chain. researchgate.net This intermediate is then treated with thiosemicarbazide, followed by ring closure with sodium hydroxide, to construct a 1,2,4-triazole (B32235) ring, ultimately forming 5-(pyrimidin-2-ylthiomethyl)-4H-1,2,4-triazole-3-thiol. researchgate.net This multi-step synthesis demonstrates how the thioether-linked side chain acts as a handle for building new heterocyclic structures.

Table 1: Synthesis of a Triazole Derivative from a Pyrimidine Thioether

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Mercaptopyrimidine, Ethyl Chloroacetate | - | S-(Pyrimidin-2-yl)thioacetate | researchgate.net |

| 2 | S-(Pyrimidin-2-yl)thioacetate, Thiosemicarbazide | Dry Benzene | Acylthiosemicarbazide Intermediate | researchgate.net |

| 3 | Acylthiosemicarbazide Intermediate | 4% NaOH | 5-(Pyrimidin-2-ylthiomethyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |

This approach is not limited to triazoles; other complex systems, such as benzimidazoles, can also be synthesized. researchgate.net The condensation of pyrimidine-2-yl-mercapto-acetic acid (formed from 2-mercaptopyrimidine and monochloroacetic acid) with o-phenylenediamine (B120857) yields a benzimidazole (B57391) derivative, showcasing the utility of these pyrimidine thio-scaffolds in creating diverse heterocyclic frameworks. researchgate.net

Introduction of Functionalized Pyrimidine Moieties into Target Molecules

The primary application of 2-((Chloromethyl)thio)pyrimidine is as an alkylating agent for introducing the 2-(thiomethyl)pyrimidine moiety into a target molecule. The high reactivity of the chloromethyl group facilitates nucleophilic substitution reactions with a broad range of nucleophiles under relatively mild conditions. chemrxiv.orgresearchgate.net This reaction forms a new carbon-nucleophile bond, effectively tethering the pyrimidine scaffold to another molecule via a stable methylene (B1212753) thioether bridge.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Product Structure |

|---|---|---|

| Alcohols/Phenols | Phenol | 2-((Phenoxymethyl)thio)pyrimidine |

| Thiols/Thiophenols | Thiophenol | 2-((Phenylthiomethyl)thio)pyrimidine |

| Amines (Primary) | Aniline (B41778) | N-(Phenyl)-N-((pyrimidin-2-ylthio)methyl)amine |

| Amines (Secondary) | Diethylamine | N,N-Diethyl-1-((pyrimidin-2-yl)thio)methanamine |

| Carboxylates | Sodium Acetate | S-((Pyrimidin-2-yl)thio)methyl acetate |

The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the electrophilic methylene carbon, displacing the chloride ion. This straightforward and efficient process makes 2-((Chloromethyl)thio)pyrimidine a valuable reagent for the late-stage functionalization of complex molecules in medicinal chemistry and materials science.

Design and Synthesis of Novel Pyrimidine Scaffolds

Beyond simple alkylation, 2-((Chloromethyl)thio)pyrimidine is instrumental in the rational design and synthesis of novel pyrimidine-based scaffolds, particularly condensed heterocyclic systems. nih.govresearchgate.net These scaffolds are of significant interest in drug discovery due to the diverse biological activities exhibited by pyrimidine derivatives. nih.govresearchgate.netnih.govjetir.org

The synthesis of fused pyrimidine systems, such as thiazolo[5,4-d]pyrimidines and triazolo[1,5-c]pyrimidines, often relies on the strategic cyclization of functionalized pyrimidine precursors. nih.govnih.gov The chloromethylthio group in 2-((Chloromethyl)thio)pyrimidine provides a reactive handle to build these fused rings. For example, an intramolecular cyclization reaction can be designed by first substituting the chloride with a suitable nucleophile that contains a second reactive site. Subsequent reaction of this second site with the pyrimidine ring can lead to the formation of a new, fused ring system.

The synthesis of pyrazolo[1,5-c]quinazoline-5(6H)-thione from an aniline derivative, followed by alkylation with methyl iodide to produce an S-methyl derivative, highlights a similar synthetic logic. nih.gov This S-methylated compound is then used as a versatile intermediate to react with various amines, demonstrating how the S-alkyl group facilitates the construction of more complex, substituted pyrimidine scaffolds. nih.gov Similarly, the synthesis of novel pyrimidine-quinolone hybrids has been achieved using thio-substituted linkers to connect the two scaffolds, underscoring the importance of the thioether linkage in designing new molecular architectures. nih.gov These synthetic strategies, which rely on the reactivity of thio-substituted pyrimidines, are directly applicable to 2-((Chloromethyl)thio)pyrimidine for creating libraries of novel compounds for biological screening. researchgate.netthieme.de

Biological and Medicinal Chemistry Research Applications

Anticancer Research and Antitumor Potential

Derivatives of 2-thiopyrimidine have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit key cellular processes involved in cancer progression. nih.govnih.gov The introduction of various substituents onto the pyrimidine (B1678525) ring can significantly influence the cytotoxic and antiproliferative activities of these compounds.

Cyclin-Dependent Kinase (CDK) Inhibition Studies

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature in many human cancers. nih.govmdpi.com This makes them a prime target for the development of novel anticancer therapies. mdpi.com Novel 2-thiopyrimidine derivatives have been designed and synthesized as potential CDK2 inhibitors. researchgate.net Molecular modeling studies have been employed to optimize the structure of these compounds to enhance their binding to the active site of CDK2. researchgate.net

A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to explore their potential as CDK inhibitors for pancreatic ductal adenocarcinoma (PDAC) therapy. nih.gov Many of these new sulfonamide-containing derivatives showed strong inhibitory activity against CDK9 and significant anti-proliferative activity in cell cultures. nih.gov The most potent compound, 2g, was found to inhibit cancer cell proliferation by blocking Rb phosphorylation and inducing apoptosis through the downregulation of CDK9 downstream proteins Mcl-1 and c-Myc in MIA PaCa-2 cells. nih.gov Further studies on (4-pyrazolyl)-2-aminopyrimidines led to the identification of a highly potent and selective CDK2 inhibitor, compound 17, with an IC50 of 0.29 nM. nih.gov

| Compound | Target | Activity | Cell Line | Source |

|---|---|---|---|---|

| Compound 2g | CDK9 | Inhibits cancer cell proliferation | MIA PaCa-2 | nih.gov |

| Compound 17 | CDK2 | IC50 = 0.29 nM | - | nih.gov |

| Pyrimidine-benzenesulfonamide derivatives | CDK2 | Potential inhibitors | - | researchgate.net |

Investigations into Antitumor Proliferation and Cytotoxicity against Cancer Cell Lines

The antitumor potential of 2-thiopyrimidine derivatives has been extensively evaluated against a variety of cancer cell lines. These studies have revealed that the cytotoxic effects of these compounds are influenced by their structural modifications. For instance, the presence of electron-withdrawing groups on the aromatic ring has been shown to enhance cytotoxicity.

In one study, a synthetic nucleoside analogue, 1-(5,5,5-trichloro-2-methoxy-4-oxopenten-2-yl)-4-trichloromethyl-pyrimidin-2(1H)-one (compound 3), was investigated for its effects on leukemia cell lines. nih.gov This compound was found to stimulate cell death by apoptosis, as evidenced by DNA fragmentation, phosphatidylserine (B164497) externalization, and caspase-3 activation. nih.gov Compound 3 appeared to trigger multiple cell death pathways, including the mitochondrial pathway and pathways associated with oxidative stress and endoplasmic reticulum stress. nih.gov

A series of novel 6-amino-5-cyano-2-thiopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against 60 cell lines by the National Cancer Institute. nih.gov Compound 1c from this series demonstrated broad-spectrum anticancer activity with high selectivity towards leukemia. nih.gov Mechanistic studies revealed that compound 1c induced apoptosis by activating caspase 3, Bax, and p53, while suppressing Bcl2. nih.gov

Furthermore, new 7-oxo, 7-chloro, and 7-amino 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity. mdpi.com The antiproliferative activity of twelve new compounds was assessed on various human cancer cell lines, with 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proving to be the most active among them. mdpi.com

| Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Thieno[3,2-d]pyrimidine derivatives | MDA-MB-231 (Breast) | ~27.6 μM | |

| Compound 3 | Leukemia and Melanoma | Cytotoxic | nih.gov |

| Compound 1c (6-amino-5-cyano-2-thiopyrimidine) | Leukemia SR | Broad-spectrum activity | nih.gov |

| Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione) | C32 (Melanoma) | 24.4 µM | mdpi.com |

| Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione) | A375 (Melanoma) | 25.4 µM | mdpi.com |

Anti-infective Research

The pyrimidine ring is a constituent of many compounds with a wide array of biological activities, including anti-infective properties. scirp.orgnih.gov Derivatives of 2-thiopyrimidine have been a focus of research for the development of new antimicrobial, antiviral, and antiparasitic agents. scirp.orgnih.govresearchgate.net

Antimicrobial and Antibacterial Activities

A number of studies have highlighted the significant antimicrobial and antibacterial potential of 2-thiopyrimidine derivatives. scirp.orgresearchgate.net A series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)-pyrimidines derivatives were synthesized and showed significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.orgresearchgate.net It was observed that the presence of a nitro group at the 3-position and a methyl group at the 4-position of the benzyl (B1604629) moiety enhanced the biological activity against S. aureus. scirp.org

Another study on thiopyrimidine derivatives revealed that their antibacterial activity varied depending on their structural formula, with Gram-positive bacteria being more susceptible than Gram-negative bacteria. researchgate.net A derivative with a methoxy (B1213986) group at the para position exhibited the best antibacterial activity, while substitutions with chloro, bromo, and methyl groups decreased the activity. researchgate.net

| Compound Series | Bacterial Strain | Key Findings | Source |

|---|---|---|---|

| 2-(Benzylthio)pyrimidines | S. aureus, E. coli | Compounds 6c, 6d, 6h, and 6m were more active against S. aureus. Compounds 6h and 6m were more active against E. coli. | scirp.org |

| Thiopyrimidine derivatives | Gram-positive and Gram-negative bacteria | Gram-positive bacteria were more susceptible. A methoxy group at the para position showed the best activity. | researchgate.net |

Antiviral Properties

The pyrimidine nucleus is present in several antiviral drugs, and research continues to explore new pyrimidine derivatives for their antiviral potential. scirp.orgnih.gov Studies have shown that 2-thiopyrimidines possess antiviral properties. scirp.org For example, sulfur derivatives of uracil, which form 2-thiouracils, are used as virucidal agents. scirp.org Furthermore, some condensed pyrimidine analogs, such as 6-thio-substituted 2H- scirp.orgnih.govtriazino[2,3-c]quinazolin-2-ones with a dialkylaminoethyl moiety, have demonstrated notable antiviral activity. nih.gov

Antiparasitic and Antifungal Studies

The search for new antiparasitic and antifungal agents has also led to the investigation of pyrimidine derivatives. researchgate.net The benzimidazole (B57391) ring, when incorporated into pyrimidine structures, has shown a range of biological activities, including antiplasmodial and anthelmintic properties. scirp.org

In terms of antifungal activity, thiopyrimidine derivatives have been screened against various pathogenic fungi. researchgate.net One study reported that some of these compounds exhibited significant antifungal potency, equivalent to that of the standard drug Ketoconazole, with a Minimum Inhibitory Concentration (MIC) of 125 μg/mL. researchgate.net Another study synthesized novel pyrimidine derivatives containing an amide moiety and tested their in vitro antifungal activities against several plant pathogenic fungi. nih.gov Compounds 5f and 5o exhibited high antifungal activity against Phomopsis sp., with an inhibition rate of 100%. nih.gov

| Compound Series | Fungal Strain | Activity | Source |

|---|---|---|---|

| Thiopyrimidine derivatives | Pathogenic fungi | MIC of 125 μg/mL (equivalent to Ketoconazole) | researchgate.net |

| Compound 5f and 5o | Phomopsis sp. | 100% inhibition rate | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a well-established target for antimicrobial and anticancer therapies. Inhibition of DHFR disrupts the production of tetrahydrofolate, leading to cell growth arrest. nih.govnih.gov While direct studies on 2-((Chloromethyl)thio)pyrimidine as a DHFR inhibitor are not prominent in the available literature, extensive research has been conducted on structurally related pyrimidine and thiopyrimidine derivatives.

The search for dual inhibitors of thymidylate synthase (TS) and DHFR has led to the development of various pyrrolo[2,3-d]pyrimidine antifolates. nih.gov In one study, a classical analog, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid, was synthesized and found to be a potent dual inhibitor of human TS and human DHFR, with IC₅₀ values of 90 nM and 420 nM, respectively. nih.gov This highlights the significance of the thioether linkage at the 5-position of the pyrimidine core for dual inhibitory activity. nih.gov Another related 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine was identified as a potent inhibitor of human TS (IC₅₀ = 42 nM) and a marginal inhibitor of human DHFR (IC₅₀ = 2.2 μM). nih.gov

Furthermore, a series of 5-substituted pyrido[2,3-d]pyrimidines were synthesized and evaluated for their DHFR inhibitory effects. nih.gov Several compounds from this series exhibited significant antitumor activity and were potent DHFR inhibitors. For instance, one derivative displayed an IC₅₀ value of 6.5 µM against DHFR, comparable to the reference drug methotrexate (B535133) (IC₅₀ = 5.57 µM). nih.gov These findings underscore the potential of the substituted pyrimidine scaffold in the design of novel DHFR inhibitors.

Table 1: DHFR Inhibition by Thio-Containing Pyrimidine Derivatives

| Compound Name | Target | IC₅₀ | Reference |

|---|---|---|---|

| N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid | Human DHFR | 420 nM | nih.gov |

| 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine analog | Human DHFR | 2.2 µM | nih.gov |

| 5-substituted pyrido[2,3-d]pyrimidine (B1209978) analog (Compound 11) | DHFR | 6.5 µM | nih.gov |

| 5-substituted pyrido[2,3-d]pyrimidine analog (Compound 13) | DHFR | 7.1 µM | nih.gov |

Falcipain-2 Inhibitor Development

Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is a key enzyme in the degradation of host hemoglobin and is considered a promising target for new antimalarial drugs. nih.govnih.gov The inhibition of this enzyme can disrupt the parasite's life cycle. nih.gov While direct studies on 2-((Chloromethyl)thio)pyrimidine are scarce, various other chemotypes, including sulfur-containing compounds like thiosemicarbazones and chalcones, have been identified as falcipain-2 inhibitors. nih.gov

The development of falcipain-2 inhibitors has explored a range of molecular structures. The main classes are peptides or peptidomimetics that carry pharmacophores typical for cysteine protease inhibitors. nih.gov However, research has expanded to include diverse non-peptide heterocyclic compounds. For instance, coumarin-containing pyrazoline derivatives have been synthesized and tested as inhibitors of P. falciparum growth. nih.gov These studies often involve molecular docking to understand the binding interactions within the active site of falcipain-2. nih.gov The search for novel inhibitors continues to be an active area of research in the quest for more effective antimalarial therapies.

Anti-inflammatory and Analgesic Investigations

Pyrimidine derivatives, including those containing a thioether linkage, have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov A variety of 2-thiopyrimidine derivatives have been synthesized and evaluated for these properties. nih.gov

In one study, a series of 2-thiopyrimidine derivatives were synthesized through a one-pot reaction. nih.gov One of the resulting compounds, 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione, exhibited notable anti-inflammatory activity (37.4% inhibition at 100 mg/kg) and analgesic activity (75% inhibition at 100 mg/kg). nih.gov Other compounds in the same series showed moderate anti-inflammatory (5-20%) and analgesic (25-75%) effects. nih.gov

The anti-inflammatory action of pyrimidine-based compounds is often linked to their ability to inhibit key inflammatory mediators. nih.gov Research on pyrimidine derivatives has shown they can suppress the production of prostaglandin (B15479496) E₂, nitric oxide, and various cytokines. nih.gov Furthermore, some pyrimidine derivatives have been found to possess analgesic properties in both central and peripheral pain models. globalresearchonline.net

Table 2: Anti-inflammatory and Analgesic Activity of a Thiopyrimidine Derivative

| Compound Name | Activity | Result | Dose | Reference |

|---|---|---|---|---|

| 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione | Anti-inflammatory | 37.4% inhibition | 100 mg/kg p.o. | nih.gov |

Modulation of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process through their role in prostaglandin synthesis. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov Pyrimidine and thiopyrimidine derivatives have emerged as a promising class of selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govscialert.netnih.gov

The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of COX-1 and COX-2 activity, thereby reducing the generation of prostaglandin E₂. nih.gov Studies have focused on synthesizing pyrimidine derivatives with high selectivity for the COX-2 isoform. nih.govnih.gov For instance, certain pyrimidine derivatives have demonstrated selective COX-2 inhibition comparable to the reference drug meloxicam. nih.gov In vitro enzymatic assays of synthesized thiazolopyrimidine derivatives also revealed selective inhibitory activity towards the COX-2 enzyme. scialert.net This selectivity is a key objective in the development of safer anti-inflammatory drugs. nih.govscialert.net

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

| Compound Class | Activity | Key Finding | Reference |

|---|---|---|---|

| Pyrimidine derivatives (L1 & L2) | Selective COX-2 Inhibition | Activity comparable to meloxicam | nih.govnih.gov |

Exploration in Other Therapeutic Areas

The versatility of the pyrimidine scaffold has prompted its investigation in a range of other therapeutic applications.

Derivatives of pyrimidine and thiopyrimidine have been explored for their potential as antihypertensive agents. nih.govresearchgate.net Research in this area has led to the synthesis of several compounds with significant blood pressure-lowering effects.

For example, a series of 1,2,3,4-tetrahydropyrimidine-2-thione and related condensed pyrimidine derivatives were synthesized and tested for antihypertensive activity. nih.gov Some of these compounds were found to be more potent than the reference drug, nifedipine. nih.gov Another study focused on new pyrimidine derivatives designed based on a nifedipine-like structure, with some compounds showing a notable decrease in mean arterial blood pressure in animal models. researchgate.net The mechanism for some of these derivatives was linked to calcium channel blockade and the activation of endothelial nitric oxide synthase (eNOS) expression. researchgate.net

The development of new cardiotonic agents to improve heart muscle contraction is an important area of cardiovascular research. While the pyrimidine nucleus is a component of many biologically important molecules, specific research into 2-((Chloromethyl)thio)pyrimidine for cardiotonic applications is not extensively documented.

However, studies on other pyrimidine derivatives have shown some promise. For instance, a series of 2-(dimethylamino)-5-pyrimidinecarboxylic acid derivatives were synthesized and evaluated for their inotropic effects. nih.govacs.org One compound, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid, was identified as an effective positive inotropic agent in isolated guinea pig atria. nih.govacs.org The proposed mechanism for its action was an antagonism of the negative influence of endogenous adenosine (B11128) on the heart. nih.gov In the same study, 2-(methylthio)-5-pyrimidinecarboxylic acid derivatives were synthesized as part of the broader investigation, though the focus of the cardiotonic activity was on the 2-(dimethylamino) analogs. acs.org Another study on a pyrimidine derivative, 4CPTP, showed it produced a dose-dependent decrease in heart rate and amplitude of contractions, indicating negative inotropic and chronotropic actions. indexcopernicus.com

Computational and Spectroscopic Characterization Studies

Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 2-((Chloromethyl)thio)pyrimidine, distinct signals would be expected for the protons of the pyrimidine (B1678525) ring and the chloromethyl group. The protons on the pyrimidine ring typically appear in the aromatic region of the spectrum. nih.gov Based on data from similar pyrimidine derivatives, the proton at position 5 (H-5) would likely resonate as a triplet, while the protons at positions 4 and 6 (H-4 and H-6) would appear as a doublet. The methylene (B1212753) protons (CH₂) of the chloromethyl group, being adjacent to an electronegative chlorine atom and the sulfur atom, are expected to be deshielded and appear as a singlet in the downfield region. aun.edu.eg

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon environment. The carbon atoms of the pyrimidine ring would show distinct resonances in the aromatic region. The carbon atom C-2, bonded to the sulfur atom, would be significantly influenced by the thioether linkage. The carbon atoms C-4 and C-6 would be nearly equivalent, while the C-5 carbon would have a different chemical shift. The carbon of the chloromethyl group (CH₂Cl) would appear in the aliphatic region, with its chemical shift influenced by the attached chlorine atom. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts for 2-((Chloromethyl)thio)pyrimidine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4, H-6 | Expected in aromatic region | Expected in aromatic region |

| H-5 | Expected in aromatic region | Expected in aromatic region |

| CH₂ | Expected as a downfield singlet | Expected in aliphatic region |

| C-2 | - | Expected in aromatic region |

Note: The exact chemical shifts would need to be determined experimentally.

Vibrational spectroscopy, including IR and Raman techniques, provides insights into the functional groups and bonding within a molecule.

IR Spectroscopy: The IR spectrum of 2-((Chloromethyl)thio)pyrimidine is expected to show characteristic absorption bands for the pyrimidine ring and the chloromethyl group. Key expected vibrations include C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyrimidine ring, and C-S stretching of the thioether linkage. vandanapublications.comresearchgate.net The presence of the C-Cl bond would also give rise to a characteristic stretching vibration. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of pyrimidine and its derivatives has been studied, and characteristic bands for the ring breathing modes and other skeletal vibrations are well-documented. nih.govresearchgate.netresearchgate.net For 2-((Chloromethyl)thio)pyrimidine, the S-CH₂ and C-Cl bonds would also be expected to produce identifiable Raman signals.

Expected Vibrational Frequencies for 2-((Chloromethyl)thio)pyrimidine

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Pyrimidine ring (C=N, C=C) | 1600-1400 | 1600-1400 |

| C-S stretch | 800-600 | 800-600 |

| C-Cl stretch | 800-600 | 800-600 |

HRMS is used to determine the exact mass of a compound and its elemental composition. In the case of 2-((Chloromethyl)thio)pyrimidine, HRMS would confirm the molecular formula C₅H₅ClN₂S. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for pyrimidine thioethers often involve the cleavage of the C-S bond and the loss of the chloromethyl group. researchgate.netsapub.org The fragmentation of the pyrimidine ring itself can also occur, leading to smaller, characteristic ions. researchgate.net

Advanced Structural Elucidation Techniques

For a definitive three-dimensional structure, X-ray crystallography is the gold standard.

While a specific crystal structure for 2-((Chloromethyl)thio)pyrimidine is not available, X-ray diffraction studies on numerous pyrimidine derivatives have been reported. nih.govresearchgate.net These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For pyrimidine thioether derivatives, the geometry around the sulfur atom and the conformation of the thioether side chain are of particular interest. nih.gov Such analyses provide crucial data for understanding the molecule's shape and how it packs in a crystal lattice, which can influence its physical properties. mdpi.com

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules. nih.govwjarr.comsciensage.info

Studies on pyrimidine derivatives have utilized DFT to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles. jchemrev.comjchemrev.com

Predict Spectroscopic Data: DFT can be used to calculate vibrational frequencies (IR and Raman) and NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment. nih.gov

Analyze Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's electronic transitions and reactivity. The molecular electrostatic potential (MEP) can also be mapped to identify regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometry, vibrational frequencies, and electronic properties, offering a deep understanding of a compound's stability and reactivity.

Studies on structurally related pyrimidine compounds provide a framework for understanding the characteristics of 2-((chloromethyl)thio)pyrimidine. DFT calculations, typically using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and various basis sets like 6-31G, 6-31+G(d,p), and 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. researchgate.netijcce.ac.irmdpi.comnih.gov

Key parameters derived from DFT calculations include:

Optimized Molecular Structure: Provides precise bond lengths and angles, defining the three-dimensional shape of the molecule. mdpi.com

Vibrational Frequencies: Calculated vibrational spectra (FT-IR and Raman) can be compared with experimental data to confirm the molecular structure. The agreement between observed and calculated frequencies serves as a validation of the computational model. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. ijcce.ac.ir The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with biological targets. researchgate.net

Thermodynamic Parameters: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated to understand the molecule's stability under different conditions. mdpi.com

A study on 2-pyrimidinethiol, a closely related precursor, used DFT (B3PW91/6-311+G(d,p)) to determine that the thiol tautomer is more stable than the thione tautomer in the gas phase, while the reverse is true in an aqueous medium. nih.gov Such calculations are critical for understanding the behavior of these molecules in different environments, including biological systems.

Table 1: Typical Parameters from DFT Calculations for Pyrimidine Derivatives

| Parameter | Description | Significance |

| Optimized Geometry | Lowest energy 3D structure (bond lengths, angles). | Predicts molecular shape and steric properties. researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. ijcce.ac.ir |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. ijcce.ac.ir |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. ijcce.ac.ir |

| Vibrational Frequencies | Theoretical IR and Raman spectra. | Confirms structural assignments when compared to experimental data. researchgate.net |

| MEP Map | Molecular Electrostatic Potential surface. | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. researchgate.net |

Molecular Docking Investigations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used in drug discovery to simulate the interaction between a ligand, such as 2-((chloromethyl)thio)pyrimidine, and a biological target, typically a protein or enzyme. This method helps to elucidate the binding mode, affinity, and potential biological activity of the compound.

Derivatives of 2-thiopyrimidine have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various therapeutic targets. nih.govnih.gov These studies provide valuable insights into how the chloromethylthio-pyrimidine scaffold might interact with key proteins involved in disease pathways.

Commonly investigated targets for pyrimidine derivatives include:

Kinases: Epidermal Growth Factor Receptor (EGFR) and other kinases are often implicated in cancer. Docking studies have explored how pyrimidine derivatives bind to the ATP-binding site of these enzymes. nih.gov

Signal Transduction Proteins: Proteins like H-RAS and the STAT family (STAT3, STAT5a) are crucial in cell signaling pathways that can lead to tumorigenesis when overactivated. nih.govnih.gov Docking simulations have been used to identify 2-thiopyrimidine hybrids that can potentially block the activity of these proteins. nih.govresearchgate.net

Topoisomerases: DNA topoisomerase II is a vital enzyme for DNA replication and a well-established target for anticancer drugs. Thiazolo[3,2-a]pyrimidine derivatives have been docked into the active site of Topo II to understand their mechanism of action. nih.gov

In a typical docking study, the crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The synthesized compound is then placed into the protein's binding site, and its conformation and orientation are systematically sampled. The most stable binding poses are ranked using a scoring function, which estimates the binding free energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction. nih.gov For instance, a study on pyrimidine-2-thione derivatives targeting the H-RAS protein identified compounds with binding energies as low as -11.16 kcal/mol, suggesting strong potential inhibitory activity. nih.gov

These simulations also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the protein's active site. This information is crucial for optimizing the ligand's structure to improve its binding affinity and selectivity.

Table 2: Molecular Docking Targets for 2-Thiopyrimidine Derivatives

| Target Protein | PDB ID (Example) | Type of Compound Studied | Key Finding |

| H-RAS GTP-active form | 5P21 | Pyrimidine-2-thione derivatives | Identified a compound with a binding energy of -11.16 kcal/mol, suggesting potent inhibition. nih.gov |

| STAT3/STAT5a | N/A | 2-Thiopyrimidine/chalcone (B49325) hybrids | Found a dual inhibitor with IC₅₀ values of 113.31 µM (STAT3) and 50.75 µM (STAT5a). nih.govresearchgate.net |

| Topoisomerase II | N/A | Thiazolo[3,2-a]pyrimidines | Illustrated proper fitting into the enzyme's active site, suggesting a mechanism for anticancer activity. nih.gov |

| EGFR Kinase | N/A | Pyrimidine derivatives | Assessed for potential inhibitory activity against wild-type and mutant forms of the enzyme. nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, as well as its "drug-likeness." These predictions help to identify candidates with favorable profiles early in the drug discovery process, reducing the likelihood of late-stage failures.

For 2-thiopyrimidine derivatives, various computational models and software are used to predict these properties. nih.govresearchgate.net

Drug-Likeness Rules: A common first step is to assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:

A molecular weight (MW) ≤ 500 Da

A logP (octanol-water partition coefficient) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Compounds that adhere to these guidelines are more likely to have good membrane permeability and oral bioavailability. nih.gov

ADME Predictions:

Absorption: Predictions include human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). These parameters indicate how well the compound is likely to be absorbed from the gastrointestinal tract into the bloodstream.

Distribution: This involves predicting the extent of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free drug available to act on its target, while BBB penetration is crucial for drugs targeting the central nervous system. mdpi.com

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound. Predicting potential inhibition of these enzymes is also important to avoid drug-drug interactions.

Toxicity: Potential toxicity can be flagged by predicting properties like mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com

Studies on 2-thiopyrimidine/chalcone hybrids have utilized these predictive tools to evaluate their pharmacokinetic and toxic properties, helping to select the most promising candidates for further development. nih.govresearchgate.net

Table 3: Predicted ADME and Drug-Likeness Properties for 2-Thiopyrimidine Analogs

| Property | Predicted Value/Compliance | Significance |

| Lipinski's Rule of Five | Generally compliant | Good potential for oral bioavailability. nih.gov |

| Molecular Weight | < 500 g/mol | Favorable for absorption and diffusion. |

| logP | Varies (e.g., 2.0-5.0) | Indicates lipophilicity and membrane permeability. |

| Solubility | Poorly to moderately soluble | Affects absorption and formulation. mdpi.com |

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeation | Generally predicted as non-permeant | Suggests lower potential for CNS side effects. |

| CYP Inhibition | May inhibit certain isoforms (e.g., CYP2C9, CYP2C19) | Potential for drug-drug interactions. |

| Ames Toxicity | Predicted to be non-mutagenic | Lower risk of causing genetic mutations. mdpi.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule and evaluating the resulting changes in potency and selectivity, researchers can design more effective therapeutic agents. nih.gov

For pyrimidine derivatives, SAR studies have revealed that the type and position of substituents on the pyrimidine ring are critical determinants of their pharmacological effects. nih.govresearchgate.net The 2-thiopyrimidine scaffold serves as a versatile template for such modifications.

Key findings from SAR studies on related compounds include:

Substituents on the Pyrimidine Ring: The introduction of different functional groups at positions 4, 5, and 6 of the pyrimidine ring can drastically alter activity. For instance, in a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, replacing a 7-oxo group with a 7-chloro atom significantly increased anticancer activity. mdpi.com

Modifications of the Thioether Linkage: The nature of the group attached to the sulfur atom is crucial. In pyrrolo[2,3-d]pyrimidines, alkylation of the thione group was shown to influence both anti-inflammatory and antimicrobial activities. nih.gov For 2-thiopyrimidine/chalcone hybrids, the substituents on the chalcone moiety had a profound impact on cytotoxicity against various cancer cell lines. researchgate.net

Influence of Halogens: The presence and position of halogen atoms often enhance biological activity, possibly by increasing lipophilicity or by participating in halogen bonding with the target protein.

Fused Ring Systems: Condensing the pyrimidine ring with other heterocyclic systems, such as thiazole (B1198619) or triazole, creates rigid structures that can fit into specific binding pockets. Thiazolo[3,2-a]pyrimidines and pyrrolo[2,3-d]pyrimidines have shown significant anticancer and anti-inflammatory activities, respectively. nih.govnih.gov

These studies collectively indicate that the biological profile of a 2-thiopyrimidine derivative can be finely tuned. The chloromethyl group in 2-((chloromethyl)thio)pyrimidine is a reactive electrophilic site, suggesting it could act as an alkylating agent, forming a covalent bond with a nucleophilic residue (like cysteine or histidine) in a target protein. SAR would involve replacing the chlorine with other leaving groups or modifying the methylene linker to optimize this reactivity and improve selectivity.

Table 4: Summary of Structure-Activity Relationships for 2-Thiopyrimidine Derivatives

| Structural Modification | Position | Effect on Biological Activity | Example Class |

| Replacement of Oxo with Chloro | Position 7 (fused system) | Increased anticancer activity | Thiazolo[4,5-d]pyrimidines. mdpi.com |

| Alkylation of Thione Group | Position 2 | Modulated anti-inflammatory and antimicrobial effects | Pyrrolo[2,3-d]pyrimidines. nih.gov |

| Substituents on Phenyl Ring | Attached to pyrimidine scaffold | Electron-donating or -withdrawing groups significantly altered cytotoxicity | 2-Thiopyrimidine/chalcone hybrids. researchgate.net |

| Bulky Substituents on Side Chain | Attached to fused ring system | Reduced binding affinity but could lead to partial agonists or antagonists | 4'-Thioadenosine derivatives. elsevierpure.com |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The development of novel and efficient synthetic methods is crucial for expanding the chemical space accessible for drug discovery. For pyrimidine scaffolds, several exciting new approaches are gaining traction. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for the synthesis of various pyrimidine derivatives, including aminopyrimidines and fused heterocyclic systems. nih.govasianpubs.orgmdpi.comnanobioletters.com This technique could be particularly advantageous for the rapid generation of libraries of compounds derived from 2-((Chloromethyl)thio)pyrimidine.

Furthermore, flow chemistry is emerging as a powerful technology for the synthesis of organic molecules, offering precise control over reaction parameters, enhanced safety, and scalability. nih.govfujifilm.com The application of flow chemistry to the synthesis and subsequent functionalization of pyrimidine thioethers could streamline the production of these valuable intermediates. Iron-catalyzed reactions are also showing promise for the modular synthesis of pyrimidines through C-H bond functionalization, providing a more atom-economical and environmentally friendly alternative to traditional methods. acs.org

Advanced Biological Target Identification and Validation Strategies

Identifying and validating the biological targets of novel compounds is a critical step in the drug development process. For pyrimidine-based compounds, which are known to interact with a wide range of biological targets, advanced strategies are essential. Kinome profiling, which assesses the inhibitory activity of a compound against a large panel of kinases, is a powerful tool for identifying potential targets and understanding the selectivity of pyrimidine-based kinase inhibitors. nih.govuniroma1.itacs.orgmdpi.comrsc.org This approach would be invaluable for characterizing the biological activity of derivatives of 2-((Chloromethyl)thio)pyrimidine.

Moreover, the use of chemical probes and chemoproteomics can help to identify the direct binding targets of a compound within a complex biological system. The development of pyrimidine-based inhibitors for understudied kinases implicated in diseases like neurodegeneration represents a significant opportunity. nih.govacs.org

Rational Design of Next-Generation Pyrimidine-Based Therapeutic Agents

The rational design of new therapeutic agents relies on a deep understanding of structure-activity relationships (SAR) and the molecular interactions between a drug and its target. nih.gov Computational tools, including molecular docking and artificial intelligence (AI), are playing an increasingly important role in this process. cas.org Molecular docking simulations can predict the binding modes of pyrimidine derivatives within the active site of a target protein, guiding the design of more potent and selective inhibitors. nih.gov

AI and deep generative models are also being employed to design novel pyrimidine-based inhibitors with desired properties. cas.orgnih.gov These computational approaches, combined with a thorough understanding of the SAR of 2-((substituted)thiomethyl)pyrimidine derivatives, will be instrumental in the rational design of next-generation therapeutic agents targeting a range of diseases, from cancer to infectious diseases. mdpi.com The development of dual-target inhibitors based on the pyrimidine scaffold is another promising strategy to overcome drug resistance and improve therapeutic efficacy. nu.edu.kz

Q & A

Q. What in vitro models are most suitable for evaluating the pharmacokinetics of 2-((chloromethyl)thio)pyrimidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.